Product packaging for 1-O-(6,7,9,10-Tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carbonyl)-beta-D-glucopyranuronic acid(Cat. No.:CAS No. 535920-98-0)

1-O-(6,7,9,10-Tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carbonyl)-beta-D-glucopyranuronic acid

Cat. No.: B1141134
CAS No.: 535920-98-0
M. Wt: 431.4 g/mol
InChI Key: FXQDTLDLQVLSRG-NUGMQPMESA-N
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Description

Contextualization of Varenicline's Biotransformation Landscape

Varenicline's journey through the body is characterized by limited metabolic alteration. clinpgx.orgdrugbank.com The drug is predominantly eliminated from the body unchanged. nih.gov Pharmacokinetic studies reveal that varenicline (B1221332) undergoes minimal metabolism, with approximately 92% of the dose being excreted in its original form in the urine. drugbank.comnih.govfda.gov This high rate of unchanged excretion underscores that metabolism is not the primary route of clearance for this compound. clinpgx.orgdrugbank.com

The primary mechanism for varenicline elimination is renal excretion, which involves glomerular filtration and active tubular secretion. nih.govnih.govfda.gov The human organic cation transporter OCT2 is believed to play a role in its active secretion. clinpgx.orgdrugbank.comnih.gov The portion of varenicline that does undergo metabolic change, accounting for less than 10% of the dose, is transformed through several pathways. clinpgx.orgdrugbank.com These minor routes include oxidation, N-formylation, and conjugation with a hexose (B10828440), alongside the significant pathway of N-carbamoyl glucuronidation. clinpgx.orgdrugbank.comwikipedia.org

Identification and Confirmation of Varenicline carbamoyl (B1232498) beta-D-glucuronide as a Key Metabolite

Among the metabolic pathways for varenicline, N-carbamoyl glucuronidation has been identified as a notable route. clinpgx.org This process leads to the formation of the specific metabolite, Varenicline carbamoyl beta-D-glucuronide. simsonpharma.comglycodepot.com Research utilizing in vitro studies with human liver microsomes has been crucial in elucidating this pathway. These studies confirmed that the N-carbamoyl glucuronidation of varenicline is specifically catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). clinpgx.org The identification of this metabolite is significant for understanding the complete disposition of varenicline in humans.

The chemical properties of Varenicline carbamoyl beta-D-glucuronide have been well-characterized.

Table 1: Chemical Properties of Varenicline carbamoyl beta-D-glucuronide

PropertyValueSource
Chemical Name1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-H] nih.govbenzazepin-8-carboxylate) Beta-D-Glucopyranuronic Acid simsonpharma.com
CAS Number535920-98-0 simsonpharma.comglycodepot.compharmaffiliates.com
Molecular FormulaC20H21N3O8 simsonpharma.comglycodepot.compharmaffiliates.com
Molecular Weight431.40 g/mol simsonpharma.comglycodepot.com
AppearanceWhite to off-white solid glycodepot.com

Importance of Glucuronidation Pathways in Xenobiotic Disposition and Metabolite Research

Glucuronidation represents a critical Phase II metabolic pathway responsible for the metabolism of a wide array of foreign substances (xenobiotics), including drugs, as well as endogenous compounds. nih.govwikipedia.orgnih.gov This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.orgnih.gov The reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.govcapes.gov.br

The primary function of glucuronidation is to increase the water solubility of lipophilic compounds, thereby facilitating their detoxification and subsequent elimination from the body, typically through urine or feces. nih.govnih.govwikipedia.org This conversion of a compound into a more hydrophilic glucuronide conjugate is generally considered a detoxification step, as the resulting metabolites are often less biologically active than the parent compound. nih.govnih.gov UGT enzymes are most abundant in the liver, the body's main detoxification organ, but are also found in many other tissues, highlighting the widespread importance of this pathway. wikipedia.orgnih.govcapes.gov.br While typically a route for inactivation and excretion, some glucuronide conjugates can be biologically active and may contribute to the pharmacological or toxicological profile of the parent drug. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O8 B1141134 1-O-(6,7,9,10-Tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carbonyl)-beta-D-glucopyranuronic acid CAS No. 535920-98-0

Properties

CAS No.

535920-98-0

Molecular Formula

C20H21N3O8

Molecular Weight

431.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyloxy)oxane-2-carboxylic acid

InChI

InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8?,9?,14-,15-,16+,17-,19-/m0/s1

InChI Key

FXQDTLDLQVLSRG-NUGMQPMESA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC4=NC=CN=C4C=C23)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-carboxylate)_x000B_β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Enzymatic Biotransformation and Pathways of Varenicline Carbamoyl Beta D Glucuronide Formation

Elucidation of Specific Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoenzymes Responsible for Varenicline (B1221332) N-Carbamoyl Glucuronidation

The conjugation of the varenicline carbamate (B1207046) intermediate with glucuronic acid is catalyzed by specific UGT enzymes.

In vitro studies using human liver microsomes have definitively identified UGT2B7 as the primary enzyme responsible for the N-carbamoyl glucuronidation of varenicline. nih.gov The reaction was shown to be dependent on a CO2 atmosphere, confirming the necessity of the carbamate intermediate formation prior to the UGT-mediated step. nih.gov While the specific Michaelis-Menten constants (K_m) and maximal velocity (V_max) for varenicline's glucuronidation by UGT2B7 are not detailed in the primary literature, the general kinetic parameters for UGT2B7 substrates can be referenced for context. For instance, the UGT2B7 probe substrate Zidovudine exhibits an intrinsic clearance (V_max/K_m) of 1.65 µL/mg/min in human liver microsomes (HLM). nih.gov The determination of such kinetic values typically involves incubating recombinant UGT enzymes or liver microsomes with a range of substrate concentrations under established initial rate conditions. xenotech.com

The principal isoenzyme identified for varenicline N-carbamoyl glucuronidation is UGT2B7. nih.gov While other UGTs, such as UGT1A1 and UGT1A3, have been implicated in the formation of N-carbamoyl glucuronides for other compounds, UGT2B7 is the specific isoform confirmed for varenicline in human liver microsomes. nih.govnih.gov Varenicline demonstrates very high affinity for its pharmacological targets, the α4β2 nicotinic acetylcholine (B1216132) receptors. nih.gov However, detailed analyses of its binding affinity (e.g., K_i value) for the active site of the UGT2B7 enzyme are not extensively documented. The specificity of UGT2B7 is broad, encompassing a variety of substrates, and its activity can be influenced by the presence of other compounds, such as fatty acids, which can be sequestered by albumin to enhance enzymatic activity in vitro. nih.gov

Investigation of Potential Non-UGT Mediated Pathways in Metabolite Formation

The formation of Varenicline carbamoyl (B1232498) beta-D-glucuronide involves a critical non-UGT mediated first step: the formation of a carbamate intermediate. This reaction involves the incorporation of CO2 from the surrounding environment (e.g., bicarbonate buffer systems in vitro) into the varenicline molecule. nih.govnih.gov This carbamate is the actual substrate for the UGT enzyme.

In addition to glucuronidation, varenicline is metabolized through other, non-UGT mediated pathways. These include oxidation, leading to the formation of 2-hydroxyvarenicline, and N-formylation, which produces N-formylvarenicline. nih.gov Furthermore, a novel hexose (B10828440) conjugate, identified as N-glucosylvarenicline, has also been observed. nih.gov The specific enzymes responsible for these oxidative and conjugation pathways have not been fully elucidated.

Comparative In Vitro and Pre-clinical In Vivo Metabolic Studies Across Species (Excluding Human Clinical Data)

Metabolic studies of varenicline have been conducted in several preclinical species, including mice, rats, and monkeys, revealing both similarities and differences compared to human metabolism.

In vivo studies across mice, rats, and monkeys show that, similar to humans, the majority of drug-related material in circulation is the unchanged parent varenicline. nih.gov The primary metabolites observed in excreta from these species include the N-carbamoyl glucuronide and products of oxidation. nih.gov

In vitro experiments with liver microsomes have been crucial in elucidating these pathways. Studies on other compounds forming N-carbamoyl glucuronides have shown that the formation rate can vary significantly across species in vitro. For one such compound, the rate of formation in liver microsomes was highest in rats and hamsters, with lower but similar rates observed among dogs, monkeys, mice, and humans. nih.gov While direct comparative quantitative data for varenicline metabolism in liver microsomes across these species is not available, the in vivo data suggests the pathways are qualitatively similar.

Interactive Data Table: In Vivo Excretion of Unchanged Varenicline Across Species

Species% of Dose Excreted as Unchanged VareniclinePrimary Reference
Mouse90% nih.gov
Rat84% nih.gov
Monkey75% nih.gov
Human81% nih.gov

This variation indicates differences in the extent of metabolism. Monkeys appear to metabolize varenicline to the greatest extent (with 75% of the dose excreted unchanged), while mice show the most limited metabolism (90% excreted unchanged). nih.gov These differences can be attributed to variations in the expression and activity of metabolic enzymes, including UGTs, among species. nih.gov For example, the intrinsic clearance of other UGT2B7 substrates has been shown to be significantly different between rats and humans in vitro, highlighting that such species-specific variations are common. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Varenicline Carbamoyl Beta D Glucuronide

High-Resolution Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating metabolites from complex biological samples prior to their detection and measurement. High-resolution techniques are particularly vital for separating structurally similar compounds, such as a parent drug and its glucuronidated metabolite.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of drug metabolites in biological fluids. This method offers a powerful combination of the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. In the context of varenicline (B1221332) metabolism, LC-MS/MS is employed to profile and quantify metabolites like Varenicline carbamoyl (B1232498) beta-D-glucuronide in plasma and urine. nih.govnih.gov

The process involves introducing a biological sample into the LC system, where the parent drug and its metabolites are separated based on their physicochemical properties as they pass through a chromatographic column. The separated components then enter the mass spectrometer. For quantification, a validated assay is typically developed, which involves a liquid-liquid extraction of the analyte from the plasma, followed by LC-MS/MS analysis. nih.gov Such assays are characterized by a defined dynamic range, for instance, from 0.100 to 50.0 ng/ml, ensuring accurate measurements. nih.gov The high selectivity of MS/MS allows for the specific detection of the target metabolite even in the presence of other endogenous or exogenous compounds. Studies have successfully used these methods to identify varenicline metabolites, including the N-carbamoyl glucuronide, in the circulation and excreta of humans. nih.gov

Table 1: Example Parameters for LC-MS/MS Quantification

Parameter Description Example Value/Range
Technique High-Performance Liquid Chromatography/Tandem Mass Spectrometry HPLC/MS/MS
Sample Pre-treatment Extraction of analyte from biological matrix Liquid-Liquid Extraction
Dynamic Range The concentration range over which the assay is accurate and precise 0.100 - 50.0 ng/ml
Application Analysis of varenicline and its metabolites in plasma Metabolite Profiling & Quantification

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures. This results in a dramatic increase in resolution, sensitivity, and speed of analysis. An unknown impurity in varenicline tablets was identified using a gradient reversed-phase ultra-high pressure liquid chromatography (UHPLC) method. researchgate.net

For the analysis of Varenicline carbamoyl beta-D-glucuronide, a UPLC method would offer substantially shorter run times compared to traditional HPLC, allowing for higher throughput in research and clinical settings. The enhanced resolution is critical for cleanly separating the glucuronide metabolite from the parent varenicline and other potential isomers or degradation products, ensuring more accurate quantification. The separation is typically achieved using a gradient program with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). usp.org The increased peak sharpness (narrower peaks) provided by UPLC also leads to greater sensitivity, which is essential for detecting low-level metabolites.

Table 2: Comparison of HPLC and UPLC Characteristics

Feature Conventional HPLC Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3 - 5 µm < 2 µm
Resolution Good Excellent
Analysis Time Longer Shorter (Higher Throughput)
System Pressure Lower ( ~400 bar) Higher ( ~1000 bar)
Sensitivity Standard Enhanced

Spectroscopic Techniques for Structural Elucidation and Confirmation (Beyond Basic Identification)

While chromatography can separate metabolites, spectroscopic techniques are required to definitively determine their chemical structures. For a novel or reference metabolite like Varenicline carbamoyl beta-D-glucuronide, these methods provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. While mass spectrometry can provide a molecular weight and formula, NMR reveals the specific arrangement of atoms and their connectivity. For Varenicline carbamoyl beta-D-glucuronide, NMR is essential for confirming the exact site of glucuronidation and the stereochemistry of the glycosidic bond.

One-dimensional NMR (¹H and ¹³C) spectra would confirm the presence of both the varenicline scaffold and the glucuronic acid moiety. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are then used to establish correlations between protons and carbons. Specifically, an HMBC experiment would show a long-range correlation between a proton on the glucuronic acid and the carbamoyl carbon on the varenicline structure, definitively proving the linkage point. Furthermore, the coupling constant of the anomeric proton (H-1) of the glucuronic acid in the ¹H NMR spectrum confirms its stereochemical configuration as beta (β), a critical detail embedded in the metabolite's name.

High-Resolution Accurate Mass (HRAM) Spectrometry provides mass measurements with extremely high accuracy and precision, typically to within a few parts per million (ppm). fda.gov This capability is crucial for assigning an unambiguous elemental composition to a metabolite. For Varenicline carbamoyl beta-D-glucuronide (Molecular Formula: C₂₀H₂₁N₃O₈), HRAM spectrometry can distinguish its mass from other potential molecular formulas that might have the same nominal mass. acanthusresearch.comsimsonpharma.com

By comparing the experimentally measured mass to the theoretically calculated mass, HRAM provides strong evidence for the metabolite's identity. For instance, the US Food and Drug Administration (FDA) has utilized HRAM methods for the analysis of varenicline-related impurities, specifying a mass tolerance of ±15 ppm for identification. fda.gov This level of accuracy, combined with analysis of the molecule's isotopic pattern, allows for confident confirmation of the elemental formula, complementing the structural data from other techniques.

Table 3: HRAM Data for Varenicline carbamoyl beta-D-glucuronide

Compound Molecular Formula Theoretical Monoisotopic Mass (Da) Expected HRAM Measurement (Da)
Varenicline carbamoyl beta-D-glucuronide C₂₀H₂₁N₃O₈ 431.1332 ~431.1332 (within ppm accuracy)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a selected ion. In this process, the protonated molecule of Varenicline carbamoyl beta-D-glucuronide ([M+H]⁺, m/z 432.1410) is isolated in the mass spectrometer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

A characteristic fragmentation for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a loss of 176.0321 Da. nih.gov This specific fragmentation would be a key diagnostic marker for identifying the metabolite. The resulting product ion would correspond to the protonated aglycone (the original varenicline structure), which would then undergo further fragmentation. Analyzing these subsequent fragment ions allows for the confirmation of the varenicline core structure. This fragmentation pathway provides solid evidence for the identity of the metabolite and can be used to differentiate it from isomers where the glucuronide might be attached at a different position. mdpi.com

Table 4: Key Fragmentation in MS/MS Analysis

Precursor Ion Precursor m/z Key Fragmentation Product Ion m/z Identity of Loss
[Varenicline-carbamoyl-glucuronide + H]⁺ 432.1410 Neutral Loss of Glucuronic Acid 256.1089 C₆H₈O₆ (176.0321 Da)

Optimized Sample Preparation Strategies for Biological Matrices in Metabolite Research

The accurate quantification of drug metabolites in biological matrices such as plasma and urine is contingent upon efficient and clean sample preparation. The primary objectives are to isolate the analyte of interest from endogenous interferences, concentrate the analyte to a detectable level, and ensure its stability throughout the analytical process. For varenicline and its metabolites, several sophisticated sample preparation strategies have been optimized to achieve these goals.

The choice of extraction technique is pivotal and is largely dependent on the physicochemical properties of the analyte and the nature of the biological matrix. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are prominent methods employed in the analysis of varenicline, and by extension, are applicable to its glucuronide metabolites.

Solid-Phase Extraction (SPE) is a highly selective and versatile technique that has been successfully applied to the extraction of varenicline from various biological samples, including plasma, urine, and saliva. This method involves passing the liquid sample through a solid sorbent material that retains the analyte. The interfering substances are then washed away, and the analyte is eluted with a suitable solvent. For varenicline, mixed-mode cation exchange supports have been utilized, demonstrating the technique's ability to handle complex matrices and achieve high recovery rates. researchgate.net

Liquid-Liquid Extraction (LLE) offers a classic yet effective approach for sample clean-up. This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical for efficient extraction. For instance, a method for varenicline in human plasma utilized methyl tertiary butyl ether as the organic solvent. researchgate.net Another validated method for varenicline in human plasma employed liquid-liquid extraction with an average recovery of 87.06% ± 2.47%. researchgate.net

The selection between SPE and LLE often involves a trade-off between selectivity, recovery, and the potential for matrix effects, especially in sensitive detection methods like mass spectrometry.

Interactive Table: Comparison of Extraction Techniques for Varenicline

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample.Partitioning between two immiscible liquid phases.
Selectivity High, can be tailored with various sorbents.Moderate to high, dependent on solvent choice and pH.
Recovery Generally high and reproducible.Can be variable, dependent on partition coefficient.
Automation Easily automated for high-throughput analysis.More challenging to automate.
Solvent Usage Generally lower compared to LLE.Can be solvent-intensive.
Example Application Extraction of varenicline from plasma, urine, and saliva using mixed-mode cation exchange supports. researchgate.netExtraction of varenicline from human plasma using methyl tertiary butyl ether. researchgate.net

Following sample extraction, chromatographic separation is essential for isolating the analyte from any remaining matrix components and other metabolites before quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), are the gold standards for the sensitive and specific determination of varenicline and its metabolites.

The development of a robust chromatographic method involves the careful selection of the stationary phase (column), mobile phase composition, and gradient elution profile. For varenicline analysis, C8 and C18 reverse-phase columns are commonly employed. researchgate.net The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, often with a pH modifier like formic acid to enhance ionization for mass spectrometry detection. fda.gov

Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification). For varenicline, methods have been validated over various concentration ranges, for example, from 0.1 to 10.0 ng/mL in human plasma. researchgate.net

Interactive Table: Published Validation Parameters for Varenicline Analytical Methods

ParameterReported Findings for Varenicline
Linearity (Concentration Range) 0.1 - 10.0 ng/mL in human plasma researchgate.net
Accuracy Mean recovery between 85% and 115% researchgate.net
Precision (Intra- and Inter-day) Relative standard deviations not exceeding 2% researchgate.net
Lower Limit of Quantification (LLOQ) 0.036 ng/mg in hair researchgate.net
Extraction Recovery 87.06% ± 2.47% from human plasma using LLE researchgate.net

While these parameters are for the parent drug, they establish a benchmark for the expected performance of a well-developed method for its glucuronide metabolite. The successful application of these advanced analytical methodologies to varenicline provides a strong foundation for the future development and validation of specific assays for Varenicline carbamoyl beta-D-glucuronide, which is essential for a comprehensive understanding of varenicline's metabolic profile.

Pre Clinical Pharmacokinetic and Disposition Studies of Varenicline Carbamoyl Beta D Glucuronide

In Vitro Permeability and Transport Mechanisms of the Glucuronide Metabolite

Distribution Profile in Animal Tissues and Organs

While it is established that varenicline (B1221332) carbamoyl (B1232498) beta-D-glucuronide is present in the circulation of preclinical species, specific data on its distribution profile in various animal tissues and organs are limited. europa.eu

A whole-body autoradioluminography study in rats following administration of radiolabeled varenicline provided insights into the tissue distribution of the parent drug and its metabolites collectively. The study revealed that varenicline-related radioactivity distributed into most tissues, with notable affinity for melanin-containing tissues such as the uvea of the eye. europa.eutandfonline.com However, the study did not differentiate between the parent drug and its metabolites, including the carbamoyl glucuronide, in the assessed tissues. Therefore, the specific concentration and retention of varenicline carbamoyl beta-D-glucuronide in individual organs remain uncharacterized.

Excretion Pathways and Renal/Biliary Clearance Mechanisms of the Metabolite

The primary route of elimination for varenicline and its metabolites is through renal excretion. europa.eunih.gov Varenicline carbamoyl beta-D-glucuronide has been identified as a metabolite in the urine of preclinical species. europa.eu

The renal clearance of the parent compound, varenicline, is known to involve active tubular secretion mediated by the human organic cation transporter 2 (hOCT2) and multidrug and toxin extrusion (MATE) transporters. nih.govnih.govnih.gov It is plausible that the glucuronide metabolite, being a hydrophilic conjugate, is also actively secreted by renal transporters. However, specific studies to identify the transporters involved in the renal clearance of varenicline carbamoyl beta-D-glucuronide have not been reported.

Information regarding the biliary clearance of this metabolite is also absent from the available literature. While methods exist to evaluate biliary excretion in preclinical models, such as the use of bile duct-cannulated rats, no such investigations have been published for varenicline carbamoyl beta-D-glucuronide. nih.govresearchgate.netunc.edu

Kinetic Modeling of Metabolite Formation and Elimination in Pre-clinical Systems

Compartmental Analysis in In Vitro or Animal Studies to Understand Metabolite Fate

Pharmacokinetic analyses of varenicline in preclinical and clinical studies have typically utilized one- or two-compartment models to describe the disposition of the parent drug. nih.govnih.govnih.govresearchgate.net These models have been instrumental in understanding the pharmacokinetics of varenicline itself. However, a specific compartmental analysis focused on the formation and elimination kinetics of varenicline carbamoyl beta-D-glucuronide has not been published. Such an analysis would be crucial for quantitatively understanding the fate of this metabolite in preclinical systems.

Synthetic Chemistry and Reference Standard Preparation of Varenicline Carbamoyl Beta D Glucuronide

Chemical Synthesis Routes for Varenicline (B1221332) Glucuronide Conjugates

The synthesis would likely commence with the formation of a varenicline carbamate (B1207046) intermediate. This could be achieved by reacting varenicline with a suitable reagent to introduce the carbamoyl (B1232498) moiety. Subsequently, a protected glucuronic acid derivative, typically a glycosyl halide such as an acetyl-protected glucuronic acid methyl ester bromide, would be reacted with the varenicline carbamate. The use of protecting groups on the glucuronic acid moiety is essential to prevent unwanted side reactions. researchgate.net The final step in the synthesis would be the deprotection of the hydroxyl and carboxyl groups on the glucuronic acid moiety to yield the final product, Varenicline carbamoyl beta-D-glucuronide.

The general steps for a proposed chemical synthesis are outlined below:

Formation of Varenicline Carbamate: Reaction of varenicline with a suitable carbamoylating agent.

Glycosylation (Koenigs-Knorr Reaction): Coupling of the varenicline carbamate with a protected glucuronic acid halide (e.g., acetobromoglucuronic acid methyl ester) in the presence of a silver or mercury salt promoter. wikipedia.org

Deprotection: Removal of the protecting groups (e.g., acetyl and methyl ester groups) from the glucuronic acid moiety, typically through hydrolysis under basic conditions, to yield the final Varenicline carbamoyl beta-D-glucuronide. researchgate.net

The synthesis of glucuronides can be challenging due to the potential for side reactions and the need for stereochemical control to obtain the desired beta-anomer. researchgate.net Therefore, optimization of reaction conditions, including solvent, temperature, and promoter, is critical for achieving a good yield and purity of the final product.

Chemo-Enzymatic Synthesis Approaches for Specific Isomers and Deuterated Analogs

Chemo-enzymatic synthesis offers a highly specific and efficient alternative to purely chemical methods for producing glucuronide conjugates, often yielding the correct stereoisomer with high purity. For Varenicline carbamoyl beta-D-glucuronide, this approach would leverage the catalytic activity of a specific UDP-glucuronosyltransferase (UGT) enzyme.

Specific Isomer Synthesis: In vitro studies have identified that the formation of Varenicline N-carbamoyl-glucuronide is catalyzed by the human UGT2B7 enzyme in the presence of carbon dioxide (CO2). nih.gov A chemo-enzymatic synthesis protocol would, therefore, involve the incubation of varenicline with a source of UGT2B7, such as human liver microsomes or recombinant UGT2B7 expressed in a suitable cell line, in the presence of the co-substrate UDP-glucuronic acid (UDPGA) and a bicarbonate buffer to provide CO2. nih.gov

A typical chemo-enzymatic synthesis protocol would include the following steps:

Incubation: A reaction mixture containing varenicline, UGT2B7 (as human liver microsomes or recombinant enzyme), UDPGA, and a bicarbonate buffer (pH ~7.4) is incubated at 37°C.

Quenching: The reaction is stopped after a specific time by adding a solvent such as acetonitrile (B52724) or methanol.

Purification: The desired Varenicline carbamoyl beta-D-glucuronide is isolated from the reaction mixture using techniques like preparative high-performance liquid chromatography (HPLC).

Deuterated Analog Synthesis: The synthesis of deuterated analogs of Varenicline carbamoyl beta-D-glucuronide is essential for its use as an internal standard in quantitative bioanalytical methods using mass spectrometry. A deuterated version, such as Varenicline Carbamoyl β-D-Glucuronide-d4, is commercially available. pharmaffiliates.com

The synthesis of such a deuterated standard can be approached in two main ways:

Chemical Synthesis with Deuterated Precursors: This would involve using a deuterated varenicline precursor in the chemical synthesis route described in section 5.1. The deuterium (B1214612) atoms would be strategically introduced into the varenicline molecule at positions that are metabolically stable.

Chemo-Enzymatic Synthesis with Deuterated Varenicline: A deuterated varenicline substrate can be used in the UGT2B7-catalyzed enzymatic reaction described above.

The choice of method would depend on the availability of the deuterated starting materials and the desired position of the deuterium labels.

Characterization and Purity Assessment of Synthetic Standards for Research and Analytical Purposes

The definitive identification and purity assessment of synthetically prepared Varenicline carbamoyl beta-D-glucuronide are critical for its use as a reference standard. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for elucidating the chemical structure of the synthesized compound. researchgate.net These techniques provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, confirming the presence of both the varenicline and glucuronic acid moieties and the beta-configuration of the glycosidic bond.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its molecular formula (C20H21N3O8). nih.gov Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, further confirming its identity. A characteristic neutral loss of the glucuronic acid moiety (176 Da) is typically observed during MS/MS analysis of glucuronide conjugates. nih.gov

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is the most common method for assessing the purity of the reference standard. usp.org A validated HPLC method can separate the main compound from any impurities, starting materials, or by-products. The purity is typically determined by measuring the peak area percentage of the main compound relative to the total peak area.

Peak Purity Analysis: A photodiode array (PDA) detector coupled with the HPLC system can be used to perform peak purity analysis. usp.org This involves comparing the UV spectra across the chromatographic peak to ensure that it is spectrally homogeneous and not co-eluting with any impurities. usp.org

The availability of a well-characterized, high-purity reference standard of Varenicline carbamoyl beta-D-glucuronide is indispensable for accurate and reliable analytical measurements in research and development.

Theoretical and Computational Investigations of Varenicline Carbamoyl Beta D Glucuronide

Molecular Docking and Dynamics Simulations of Varenicline (B1221332) Glucuronide with UGT Enzymes

The formation of Varenicline carbamoyl (B1232498) beta-D-glucuronide is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 enzyme. nih.gov Molecular docking and dynamics simulations are powerful computational tools to elucidate the specific interactions between a substrate, like varenicline, and the active site of a metabolizing enzyme.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of varenicline glucuronidation, docking studies would involve placing the varenicline molecule into the active site of a UGT2B7 homology model. Homology models for UGT enzymes, including UGT2B7, have been constructed to facilitate such investigations. nih.gov The docking process would identify key amino acid residues within the UGT2B7 active site that interact with varenicline, influencing its binding affinity and orientation for the subsequent glucuronidation reaction. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the varenicline-UGT2B7 complex over time. These simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the enzyme and the substrate. MD simulations can reveal the stability of the docked pose, conformational changes in the enzyme upon substrate binding, and the role of water molecules in the active site. For instance, MD simulations have been used to investigate the impact of mutations on the structure and stability of other enzymes. researchgate.net Such simulations could provide insights into the allosteric regulation of UGT2B7, as has been suggested by kinetic studies of this enzyme with various substrates. flinders.edu.au

While specific molecular docking and dynamics simulation studies on varenicline and UGT2B7 are not extensively published, the methodologies are well-established for studying other UGT substrates. nih.govnih.gov These computational approaches are invaluable for rationalizing the observed substrate selectivity and regioselectivity of UGT enzymes. nih.gov

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and properties of molecules. These methods can be applied to Varenicline carbamoyl beta-D-glucuronide to investigate various aspects of its chemical nature.

Molecular Structure Optimization: Quantum chemical methods can be used to determine the most stable three-dimensional conformation of Varenicline carbamoyl beta-D-glucuronide. This involves calculating the molecule's potential energy surface and finding the geometry that corresponds to the minimum energy.

Electronic Properties: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule interacts with its biological targets and metabolizing enzymes.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, which can further explain its intermolecular interactions.

Structure-Metabolism Relationships (SMR) Analysis of Varenicline Glucuronides and Related Conjugates

Structure-Metabolism Relationship (SMR) analysis aims to identify the structural features of a molecule that determine its metabolic fate. For varenicline, the primary site of glucuronidation is the secondary amine, leading to the formation of the N-carbamoyl glucuronide.

The key structural features of varenicline that predispose it to this metabolic pathway include the presence of the secondary amine group within the pyrazino[2,3-h] nih.govbenzazepine core structure. The formation of N-carbamoyl glucuronides involves the incorporation of carbon dioxide to form a carbamic acid intermediate, which is then glucuronidated. researchgate.net This reaction is catalyzed by UGT enzymes, with UGT2B7 being particularly important for varenicline. nih.gov

Role and Significance of Varenicline Carbamoyl Beta D Glucuronide in Drug Metabolism Research

Utility as a Biomarker for UGT Enzyme Activity in Pre-clinical and In Vitro Studies

In preclinical and in vitro research, varenicline (B1221332) carbamoyl (B1232498) beta-D-glucuronide serves as a specific biomarker for the activity of the UDP-glucuronosyltransferase (UGT) 2B7 enzyme. nih.gov In vitro experiments using human liver microsomes have demonstrated that the formation of this N-carbamoyl glucuronide metabolite is catalyzed specifically by UGT2B7. nih.govresearchgate.net This reaction is noteworthy as N-carbamoyl glucuronidation is a relatively uncommon metabolic pathway. researchgate.net

The mechanism involves the incorporation of carbon dioxide, which is required for the reaction to proceed in laboratory settings. nih.govresearchgate.net Studies on other compounds that form similar metabolites have shown that UGT enzymes, including UGT2B7, can facilitate this reaction in a CO2-rich environment, suggesting a specific enzymatic process rather than a spontaneous chemical reaction. researchgate.net Consequently, monitoring the formation rate of varenicline carbamoyl beta-D-glucuronide in in vitro systems like human liver microsomes or with recombinant UGT2B7 enzymes allows researchers to directly assess the specific activity of this enzyme. This is valuable for phenotyping and understanding the factors that may influence UGT2B7 function. researchgate.netnih.gov

Implications for Mechanistic Drug-Drug Interaction Studies at the Metabolic Level (In Vitro/Pre-clinical)

The identification of UGT2B7 as the primary enzyme responsible for producing varenicline carbamoyl beta-D-glucuronide has direct implications for predicting and studying potential drug-drug interactions (DDIs) at a metabolic level. nih.gov Since varenicline has a straightforward metabolic profile with minimal involvement of the major cytochrome P450 (CYP) enzymes, the focus of metabolic DDI studies shifts to the UGT pathway. nih.govnih.gov

In preclinical and in vitro models, varenicline carbamoyl beta-D-glucuronide can be used as a probe to investigate interactions with other drugs that are also substrates, inhibitors, or inducers of UGT2B7. For example, if a co-administered drug inhibits UGT2B7, a decrease in the formation of this glucuronide metabolite would be expected. Conversely, an inducer might increase its formation. The relatively simple metabolism of varenicline makes it a useful tool for isolating and studying the activity of the UGT2B7 pathway without the confounding influence of multiple metabolic routes. nih.govnih.gov This allows for more precise mechanistic insights into how different compounds interact with this specific enzyme.

Contribution to the Overall Biotransformation Profile and Mass Balance of Varenicline in Research Models

Mass balance studies conducted in various research models, including mice, rats, monkeys, and humans, have established that varenicline is predominantly eliminated from the body as the unchanged parent drug. nih.gov The majority of an administered dose is excreted in the urine. nih.govdrugbank.comresearchgate.net In humans, approximately 81% of the dose is recovered as unchanged varenicline. nih.gov

The following table summarizes the percentage of unchanged varenicline excreted in urine across different species, highlighting the portion of the dose that undergoes biotransformation, including the formation of Varenicline carbamoyl beta-D-glucuronide.

SpeciesUnchanged Varenicline Excreted in Urine (% of Dose)
Mouse90%
Rat84%
Monkey75%
Human81%

Data sourced from Obach et al., 2006. nih.gov

Comparative Metabolomics of Varenicline and Related Compounds in Research Settings

Comparative studies of varenicline metabolism across different species are crucial for preclinical research and for extrapolating findings to humans. Research has shown a consistent metabolic profile for varenicline in mice, rats, monkeys, and humans. nih.gov In all these species, the primary metabolic pathways observed are N-carbamoyl glucuronidation and oxidation. nih.gov

The table below provides a comparative overview of the metabolic pathways of varenicline identified in research models.

Metabolic PathwayObserved in SpeciesMetabolite(s)
N-carbamoyl GlucuronidationMouse, Rat, Monkey, HumanVarenicline carbamoyl beta-D-glucuronide
OxidationMouse, Rat, Monkey, HumanHydroxyvarenicline
N-formylationMouse, Rat, Monkey, HumanN-formylvarenicline
Hexose (B10828440) ConjugationMouse, Rat, Monkey, HumanVarenicline hexose conjugate

Metabolic pathways identified in preclinical and human studies. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques for Enhanced Metabolite Identification and Quantification

The accurate identification and quantification of Varenicline (B1221332) carbamoyl (B1232498) beta-D-glucuronide in biological matrices are paramount for detailed pharmacokinetic and metabolic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains a cornerstone for bioanalysis, future research is geared towards enhancing sensitivity, specificity, and throughput.

High-Resolution Mass Spectrometry (HRMS): The application of HRMS, such as Orbitrap and time-of-flight (TOF) mass analyzers, offers superior mass accuracy and resolution compared to traditional triple quadrupole instruments. This capability is instrumental in unequivocally identifying the metabolite in complex biological samples and distinguishing it from isobaric interferences.

Hyphenated Chromatographic Techniques: The coupling of advanced liquid chromatography techniques with mass spectrometry holds promise for improved separation and detection. Techniques like two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution of complex mixtures, separating the glucuronide metabolite from the parent drug and other endogenous compounds, thereby reducing matrix effects and improving quantification accuracy saspublishers.comspringernature.comnih.govnih.goviosrjournals.org.

Microfluidic Devices: Miniaturized analytical platforms, or "lab-on-a-chip" devices, are emerging as powerful tools for metabolite analysis nih.govnih.govpatsnap.comutas.edu.auresearchgate.net. These devices integrate sample preparation, separation, and detection on a single chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. The development of microfluidic systems coupled with sensitive detection methods like mass spectrometry could revolutionize the quantitative analysis of Varenicline carbamoyl beta-D-glucuronide in various biological fluids.

Analytical TechniquePotential Advantages for Varenicline Carbamoyl beta-D-Glucuronide Analysis
High-Resolution Mass Spectrometry (HRMS) High mass accuracy for unambiguous identification; Improved specificity in complex matrices.
Two-Dimensional Liquid Chromatography (2D-LC) Enhanced separation of the metabolite from parent drug and endogenous compounds; Reduced matrix effects.
Microfluidic Devices Reduced sample and reagent volumes; Faster analysis times; Potential for high-throughput screening.

Advanced In Vitro and Ex Vivo Models for Studying Glucuronidation and Metabolite Disposition

To better understand the formation and fate of Varenicline carbamoyl beta-D-glucuronide, researchers are moving beyond traditional cell line and liver microsome models towards more physiologically relevant systems.

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more closely mimic the in vivo microenvironment of tissues like the liver nih.govnih.govfrontiersin.org. The use of 3D cultures of human hepatocytes that express UGT2B7, the primary enzyme responsible for varenicline's N-carbamoyl glucuronidation, can provide more accurate predictions of the metabolite's formation rate and extent nih.govresearchgate.net. Human liver organoids, in particular, have shown the ability to perform drug metabolism and can be cultured for extended periods, making them a valuable tool for studying long-term metabolic processes nih.govfrontiersin.orgjci.orgresearchgate.netnih.gov.

Precision-Cut Tissue Slices: Ex vivo models, such as precision-cut tissue slices of the liver and other organs, offer the advantage of preserving the complex cellular architecture and cell-cell interactions of the native tissue rug.nlnih.govnih.govresearchgate.netprecisionary.com. These models can be used to study the glucuronidation of varenicline in a more integrated system, providing insights into not only metabolite formation but also its subsequent distribution and clearance within the tissue.

ModelKey FeaturesRelevance to Varenicline Carbamoyl beta-D-Glucuronide Research
3D Cell Cultures (Spheroids/Organoids) More physiologically relevant microenvironment; Maintained expression of metabolic enzymes like UGT2B7.More accurate prediction of in vivo formation rates of the metabolite.
Precision-Cut Tissue Slices Preserved tissue architecture and cell-cell interactions.Study of integrated processes of metabolite formation, distribution, and clearance within the tissue.

Integration of Multi-Omics Technologies for Comprehensive Metabolic Pathway Analysis

A holistic understanding of the metabolic pathways leading to and involving Varenicline carbamoyl beta-D-glucuronide requires the integration of multiple "omics" disciplines. This systems biology approach can uncover novel insights into the factors influencing varenicline metabolism.

Genomics: Genome-wide association studies (GWAS) can identify genetic variations in the UGT2B7 gene and other genes that may influence the rate of Varenicline carbamoyl beta-D-glucuronide formation. Recent studies have begun to explore the genetic basis of varenicline response, and future research could specifically focus on the genetic determinants of its metabolism researchgate.netmedrxiv.orgnews-medical.netle.ac.uknih.gov.

Proteomics: Quantitative proteomics can be employed to determine the expression levels of UGT2B7 and other drug-metabolizing enzymes and transporters in different tissues and individuals ru.nl. This information can be correlated with the observed rates of metabolite formation to build more accurate predictive models of varenicline disposition.

Metabolomics: Untargeted and targeted metabolomics approaches can provide a comprehensive snapshot of the metabolic perturbations induced by varenicline treatment. This can help to place the formation of Varenicline carbamoyl beta-D-glucuronide within the broader context of cellular metabolism and may reveal novel interactions and pathways nih.gov.

By integrating data from genomics, proteomics, and metabolomics, researchers can construct detailed models of varenicline's metabolic network, leading to a more personalized approach to therapy.

Exploration of Non-Enzymatic Formation Pathways and Chemical Stability of N-Carbamoyl Glucuronides in Biological Mimics

While the enzymatic formation of Varenicline carbamoyl beta-D-glucuronide via UGT2B7 is established, the potential for non-enzymatic pathways warrants further investigation. It has been reported that N-carbamoyl glucuronides can be formed through the non-enzymatic adduction of carbon dioxide to an amine, followed by rapid glucuronidation of the resulting carbamic acid researchgate.netresearchgate.netdoi.orgnih.govdntb.gov.ua.

Future research should explore the possibility of varenicline reacting directly with carbon dioxide under physiological conditions to form a carbamic acid intermediate, which could then be a substrate for glucuronidation. Studies in biological mimics, such as simulated body fluids at physiological pH and temperature, could elucidate the kinetics and thermodynamics of this potential non-enzymatic reaction.

Furthermore, the chemical stability of Varenicline carbamoyl beta-D-glucuronide in various biological matrices, such as plasma and urine, is an important area of investigation. While N-carbamoyl glucuronides are generally considered to be stable and not prone to the rearrangement reactions seen with some acyl glucuronides, detailed stability studies under different storage and analytical conditions are necessary to ensure accurate quantification in clinical and preclinical studies researchgate.net.

Q & A

Basic Research Questions

Q. How is Varenicline carbamoyl beta-D-glucuronide structurally characterized and identified in pharmacokinetic studies?

  • Methodological Answer : Structural identification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reference standards (CAS: 535920-98-0) for calibration. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the glucuronide moiety and carbamoyl linkage. Enzymatic hydrolysis with β-glucuronidase can validate the compound’s identity by releasing free varenicline .

Q. What analytical techniques are recommended for quantifying Varenicline carbamoyl beta-D-glucuronide in biological matrices?

  • Methodological Answer : Reverse-phase LC-MS/MS with deuterated internal standards (e.g., d4-varenicline) ensures precision. Method validation should follow FDA guidelines, including assessments of linearity (1–1000 ng/mL), recovery (>85%), and matrix effects. Stability studies under varying pH and temperature conditions are essential to avoid artifactual degradation .

Q. What are the stability considerations for storing Varenicline carbamoyl beta-D-glucuronide in laboratory settings?

  • Methodological Answer : Long-term storage requires temperatures ≤ -80°C in amber vials to prevent photodegradation. Short-term stability (4°C) should not exceed 24 hours. Accelerated degradation studies (e.g., 40°C/75% relative humidity for 14 days) assess thermal and hydrolytic stability, with HPLC monitoring for purity (>95%) .

Advanced Research Questions

Q. What enzymatic pathways and isoforms are responsible for the formation of Varenicline carbamoyl beta-D-glucuronide?

  • Methodological Answer : In vitro studies using human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs) identify UGT1A1 and UGT2B7 as primary isoforms. Kinetic parameters (Km, Vmax) are determined via Michaelis-Menten plots, with LC-MS quantification of metabolite formation rates. Competitive inhibition assays (e.g., using β-estradiol) validate isoform specificity .

Q. How do comorbidities like diabetes or renal impairment affect the pharmacokinetics of Varenicline carbamoyl beta-D-glucuronide?

  • Methodological Answer : Pooled clinical data (e.g., from smokers with diabetes) reveal altered glucuronidation efficiency due to hepatic/renal dysfunction. Population pharmacokinetic models (NONMEM) incorporating covariates (e.g., eGFR, HbA1c) quantify metabolic clearance variations. Comparative AUC0-24 and Cmax analyses between healthy and comorbid cohorts are critical .

Q. What experimental strategies resolve discrepancies in reported metabolic half-lives of Varenicline carbamoyl beta-D-glucuronide across studies?

  • Methodological Answer : Discrepancies may arise from interspecies differences (e.g., rat vs. human hepatocytes) or assay sensitivity. Harmonized protocols using isotopically labeled standards and cross-laboratory validation (e.g., via WHO reference materials) improve reproducibility. Meta-analyses of peer-reviewed datasets adjust for confounding variables like smoking status or co-administered drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.